molecular formula C13H22O2 B109374 (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone CAS No. 958447-27-3

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone

Cat. No.: B109374
CAS No.: 958447-27-3
M. Wt: 210.31 g/mol
InChI Key: DYGZNDLZBYIWGA-JLLWLGSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is a cyclohexanone derivative with a molecular formula of C13H22O2 and a molecular weight of 210.31 g/mol . This compound is characterized by its unique stereochemistry and functional groups, making it an interesting subject for various chemical and biological studies.

Chemical Reactions Analysis

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone can undergo various chemical reactions, including:

Scientific Research Applications

(2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to (2S,3R,6R)-6-Ethyl-3-methyl-2-(3-oxobutyl)-cyclohexanone include other cyclohexanone derivatives with varying substituents. For example:

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R,6R)-6-ethyl-3-methyl-2-(3-oxobutyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-4-11-7-5-9(2)12(13(11)15)8-6-10(3)14/h9,11-12H,4-8H2,1-3H3/t9-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGZNDLZBYIWGA-JLLWLGSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(C(C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CC[C@H]([C@@H](C1=O)CCC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958447-27-3
Record name 6-Ethyl-3-methyl-2-(3-oxobutyl)cyclohexanone, (2S,3R,6R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0958447273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-ETHYL-3-METHYL-2-(3-OXOBUTYL)CYCLOHEXANONE, (2S,3R,6R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1S8MHU69N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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